An In-depth Technical Guide to 5-(Difluoromethyl)-2-methoxybenzoic acid: A Key Building Block for Modern Drug Discovery

An In-depth Technical Guide to 5-(Difluoromethyl)-2-methoxybenzoic acid: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Difluoromethyl)-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical structure, physicochemical properties, and strategic importance in the design of novel therapeutics. We will delve into the rationale behind its molecular design, its synthesis, and its characterization, providing field-proven insights to empower your research and development endeavors.

Strategic Importance in Medicinal Chemistry: The Power of the Difluoromethyl Group

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The difluoromethyl (-CHF₂) group, in particular, has emerged as a valuable moiety for enhancing the drug-like properties of a lead compound.

Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethyl group possesses a weakly acidic proton, allowing it to act as a lipophilic hydrogen bond donor . This unique characteristic enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, which are frequently involved in key binding interactions with biological targets. The replacement of these more polar groups with a -CHF₂ group can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group are resistant to oxidative metabolism, often leading to an extended in vivo half-life of the drug candidate.

-

Improved Membrane Permeability and Bioavailability: The lipophilic nature of the -CHF₂ group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the pKa of nearby functional groups, which can be strategically employed to optimize drug-target interactions or solubility.

The 2-methoxy and 5-carboxylic acid groups on the benzene ring of 5-(Difluoromethyl)-2-methoxybenzoic acid provide key handles for further chemical modification, making it a versatile building block for the synthesis of a diverse range of complex molecules.

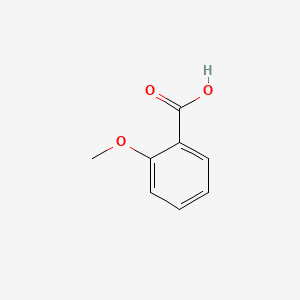

Molecular Structure and Physicochemical Properties

The foundational knowledge of a molecule's structure and properties is paramount for its effective application. Below is a summary of the key identifiers and physicochemical parameters for 5-(Difluoromethyl)-2-methoxybenzoic acid.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 5-(Difluoromethyl)-2-methoxybenzoic acid |

| CAS Number | 927800-82-6[1][2] |

| Molecular Formula | C₉H₈F₂O₃[2][3] |

| Molecular Weight | 202.16 g/mol [2] |

| SMILES | COC1=C(C=C(C=C1)C(F)F)C(=O)O[3] |

| InChI | InChI=1S/C9H8F2O3/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)[3] |

Physicochemical Properties

Experimental data for the physical properties of 5-(Difluoromethyl)-2-methoxybenzoic acid are not widely available in the public domain. The following table includes predicted values from reliable computational models, which serve as a useful estimation for experimental design.

| Property | Predicted Value | Source |

| XlogP | 2.2 | PubChemLite[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Not available | - |

Note: The XlogP value suggests a moderate lipophilicity, consistent with the presence of the difluoromethyl group. The actual pKa of the carboxylic acid is expected to be influenced by the electron-withdrawing difluoromethyl group.

Synthesis and Characterization

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route, starting from a suitable precursor. The key step involves the introduction of the difluoromethyl group, which can be achieved through various methods, including the use of difluorocarbene precursors.

Causality Behind Experimental Choices:

-

Protection: The carboxylic acid group is protected as an ester to prevent it from reacting with the difluoromethylating agent.

-

Difluoromethylation: This is the key transformation. A variety of reagents can be used to generate difluorocarbene (:CF₂) in situ, which then inserts into the aryl-metal bond formed from the bromo-precursor. Alternatively, radical difluoromethylation approaches could also be employed.

-

Deprotection: The protecting group is removed, typically by acid or base-catalyzed hydrolysis, to yield the final carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 5-(Difluoromethyl)-2-methoxybenzoic acid relies on a combination of spectroscopic techniques. Below are the expected key features in each spectrum.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the carboxylic acid proton, and the unique proton of the difluoromethyl group.

-

Aromatic Protons (3H): These will appear in the aromatic region (typically δ 7.0-8.0 ppm) and will exhibit splitting patterns due to coupling with each other and with the fluorine atoms of the -CHF₂ group.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

Difluoromethyl Proton (1H): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F).

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ > 165 ppm).

-

Aromatic Carbons (6C): Signals in the aromatic region (δ 110-160 ppm). The carbons attached to the methoxy and difluoromethyl groups will have characteristic chemical shifts. The carbon of the -CHF₂ group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

-

Methoxy Carbon (CH₃O-): A signal around δ 55-60 ppm.

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (202.16) should be observed. PubChemLite predicts several common adducts, including [M+H]⁺ at m/z 203.05142 and [M-H]⁻ at m/z 201.03686.[3]

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of H₂O and CO₂.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

-

C-O Stretch (Methoxy and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands in their respective regions.

Reactivity and Stability

Reactivity:

The reactivity of 5-(Difluoromethyl)-2-methoxybenzoic acid is primarily dictated by the carboxylic acid functionality. It will undergo typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide Bond Formation: Reaction with amines, often activated by coupling reagents, to form amides. This is a crucial reaction in the synthesis of many drug molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the methoxy and difluoromethyl groups influencing the position of substitution.

Stability:

The compound is expected to be stable under normal laboratory conditions. However, as with most organic compounds, it should be protected from strong oxidizing agents and high temperatures. The C-F bonds are highly stable.

Conclusion: A Versatile Tool for Drug Discovery

5-(Difluoromethyl)-2-methoxybenzoic acid represents a valuable and strategically designed building block for medicinal chemists. Its unique combination of a difluoromethyl group, a carboxylic acid handle, and a methoxy substituent on an aromatic scaffold provides a versatile platform for the synthesis of novel drug candidates with potentially enhanced metabolic stability, membrane permeability, and binding affinity. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective utilization in the pursuit of new and improved therapeutics.

References

-

PubChemLite. 5-(difluoromethyl)-2-methoxybenzoic acid (C9H8F2O3). [Link]

-

Molport. 5-(difluoromethyl)-2-methoxybenzoic acid. [Link]